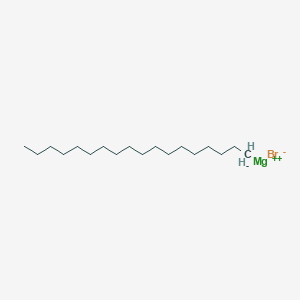

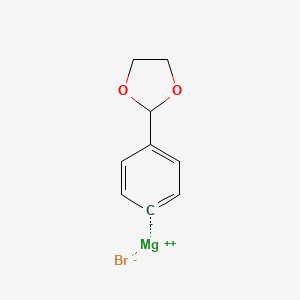

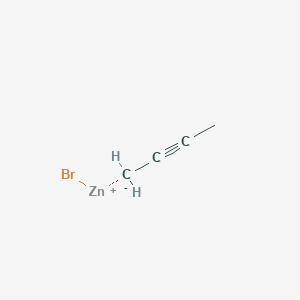

N-Octadecylmagnesium bromide, 0.50 M in THF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Glycopolymer Research

N-Octadecylmagnesium bromide in THF is used in the synthesis of glycopolymers . These polymers are potent candidates for biomedical applications due to their ability to exploit multivalent carbohydrate-lectin interactions . Glycosylated polymers can be utilized for targeted drug delivery to certain cell types bearing the corresponding lectin receptors . The specificity of recognition to receptors binding to the same sugar unit (e.g., mannose) is a fundamental challenge in glycopolymer research .

Lectin Recognition

The compound plays a crucial role in lectin recognition . Variation of polymer backbone chirality has emerged as an effective method to distinguish between lectins on a molecular level . The results highlight the importance of structural complexity in advancing glycopolymer synthesis .

Development of Electrolytes for Rechargeable Magnesium Batteries

N-Octadecylmagnesium bromide in THF has been used in the development of electrolytes for rechargeable magnesium (Mg) batteries . It elucidates the intrinsic driving force of the evolution from Grignard-based electrolytes to electrolytes based on simple Mg salts .

Investigation of Carbohydrate-Lectin Interactions

This compound is used in the investigation of carbohydrate-lectin interactions . Owing to the multivalent structure, these polymers with pendant carbohydrates exhibit strong interactions with their lectin counterparts .

Fabrication of Glycopolymers

N-Octadecylmagnesium bromide in THF is used in the fabrication of glycopolymers . These polymers have the ability to distinguish between lectins .

Investigation of Interfacial Phenomena in Electrochemical Energy Storage Systems

The compound is used in the investigation of interfacial phenomena and material properties in electrochemical energy storage systems .

属性

IUPAC Name |

magnesium;octadecane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37.BrH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYQIXDHCLAVCF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecylmagnesium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

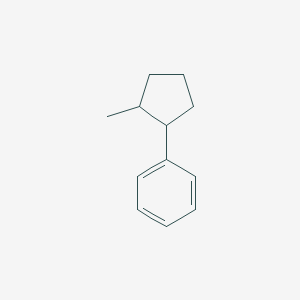

![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)